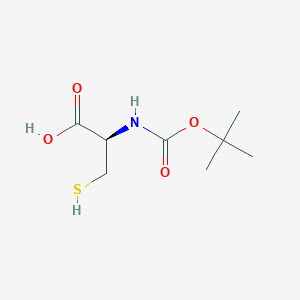

Boc-L-cysteine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c1-8(2,3)13-7(12)9-5(4-14)6(10)11/h5,14H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVFTGTXIUDKIZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175033 | |

| Record name | N-tert-Butyloxycarbonylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20887-95-0 | |

| Record name | N-tert-Butyloxycarbonylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020887950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butyloxycarbonylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of the Boc Protecting Group in Cysteine Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern peptide synthesis, particularly in the context of cysteine-containing peptides, which are pivotal in numerous biological processes and therapeutic agents. The unique reactivity of cysteine's thiol side chain necessitates a robust protection strategy to prevent undesirable side reactions, such as oxidation and disulfide bond scrambling, during peptide elongation. This technical guide provides a comprehensive overview of the role of the Boc group in cysteine chemistry, with a focus on its application in solid-phase peptide synthesis (SPPS), quantitative data on the stability of various thiol protecting groups, detailed experimental protocols, and visual workflows to aid in the rational design of synthetic strategies.

Core Principles: The Boc Group in Cysteine Protection

In peptide synthesis, the Boc group serves as a temporary protecting group for the α-amino group of amino acids. Its key characteristic is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), which allows for its selective removal at each step of peptide chain elongation.[1][2] When cysteine is incorporated into a peptide sequence using the Boc strategy (Boc-SPPS), its highly nucleophilic thiol side chain must also be protected to avoid unwanted reactions.[3][4] This dual protection—a temporary Boc group on the N-terminus and a semi-permanent protecting group on the cysteine thiol—is fundamental to the successful synthesis of cysteine-containing peptides.[5]

The choice of the thiol protecting group is critical and must be compatible with the Boc-SPPS workflow. This means the thiol protecting group must remain stable during the repetitive TFA treatments used to remove the Nα-Boc group. The final cleavage of the peptide from the resin, however, often employs stronger acids like hydrofluoric acid (HF), which removes both the side-chain protecting groups and cleaves the peptide from the solid support.[6][7]

Data Presentation: Comparative Stability of Cysteine Thiol Protecting Groups in Boc-SPPS

The selection of a suitable thiol protecting group is dictated by its stability profile. The following table summarizes the stability of commonly used cysteine side-chain protecting groups under various acidic conditions relevant to Boc-SPPS, allowing for a direct comparison to inform synthetic strategy.

| Protecting Group | Abbreviation | Stability to 50% TFA in DCM (for Nα-Boc removal) | Cleavage Conditions for Thiol Deprotection | Key Features & Applications |

| Benzyl | Bzl | Stable | HF, TFMSA | High stability, cost-effective; requires harsh cleavage conditions.[1] |

| 4-Methylbenzyl | MeBzl | More stable than Mob to repetitive acidolysis | HF, HBr | Suitable for the synthesis of long peptides in Boc-SPPS.[6] |

| 4-Methoxybenzyl | Mob | Partially Labile | HF, TFMSA, AgOTf in TFA | More acid-labile than Bzl, but partial lability can be a drawback.[1] |

| Acetamidomethyl | Acm | Stable | Iodine (I₂), Mercury(II) acetate, Silver trifluoromethanesulfonate | Orthogonal to acid cleavage; allows for post-synthetic, selective disulfide bond formation.[3][8][9] |

| Trityl | Trt | Labile | Mild acid (e.g., 1% TFA in DCM), I₂, TFA cocktails | Highly acid-labile, useful for on-resin cyclization strategies.[1][9] |

| tert-Butyl | tBu | Stable | HF, TFMSA, Mercury(II) acetate | Stable to TFA, allowing for its use in orthogonal protection schemes.[9][10] |

| tert-Butylthio | StBu | Stable | Reducing agents (e.g., thiols, trialkylphosphines) | Acid-stable; useful for preparing peptides with a free cysteine residue. |

Experimental Protocols

Protocol 1: General Manual Boc-SPPS Cycle for Incorporation of a Cysteine Residue

This protocol outlines the fundamental steps for incorporating a Boc-protected cysteine derivative into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Cys(X)-OH (where X is the desired thiol protecting group)

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

50% Trifluoroacetic acid (TFA) in DCM

-

Capping solution (e.g., acetic anhydride (B1165640) and DIEA in DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Nα-Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).[7]

-

Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.[1][7]

-

Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).[1]

-

-

Neutralization:

-

Amino Acid Coupling:

-

Dissolve Boc-Cys(X)-OH (3 equivalents) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with the capping solution for 15 minutes.

-

Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next coupling cycle.

Protocol 2: Orthogonal On-Resin Disulfide Bond Formation Using Boc-Cys(Trt)-OH and Boc-Cys(Acm)-OH

This protocol describes a strategy for the regioselective formation of a disulfide bond on the solid support.

Materials:

-

Peptidyl-resin containing Boc-Cys(Trt)-OH and Boc-Cys(Acm)-OH at the desired positions.

-

1% TFA in DCM

-

Iodine (I₂) solution (0.1 M in a suitable solvent like DMF or a mixture of DMF/DCM/MeOH)

-

DMF, DCM, Methanol (MeOH)

Procedure:

-

Peptide Synthesis: Assemble the linear peptide on the resin using the general Boc-SPPS protocol (Protocol 1).

-

Selective Deprotection of Trityl Groups:

-

Treat the resin with 1% TFA in DCM to selectively remove the Trt groups from the cysteine side chains. The Acm groups will remain intact.

-

Wash the resin thoroughly with DCM and DMF.

-

-

First Disulfide Bond Formation (On-Resin):

-

Swell the resin in DMF.

-

Add the 0.1 M iodine solution (5-10 equivalents per cysteine pair) to the resin.[8]

-

Agitate the mixture for 1-2 hours at room temperature.

-

Wash the resin with DMF and DCM to remove excess iodine.

-

-

Final Cleavage and Second Disulfide Bond Formation: The peptide can now be cleaved from the resin. The second disulfide bond between the Acm-protected cysteines can be formed in solution post-cleavage by treating the purified peptide with iodine.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: A typical cycle of Boc solid-phase peptide synthesis (SPPS) for the incorporation of a cysteine residue.

Caption: Workflow for orthogonal, regioselective disulfide bond formation using Trt and Acm protecting groups.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. bachem.com [bachem.com]

- 7. chempep.com [chempep.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. nbinno.com [nbinno.com]

A Technical Guide to the Synthesis and Purification of Boc-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of N-α-tert-butoxycarbonyl-L-cysteine (Boc-L-cysteine), a critical amino acid derivative used extensively in peptide synthesis and drug development.[1] The tert-butoxycarbonyl (Boc) protecting group shields the amino group of L-cysteine, preventing unwanted side reactions during peptide chain elongation while enhancing the compound's stability and solubility.[1][] This document outlines a common and effective synthetic protocol, details various purification strategies, and provides analytical context for quality assessment.

Synthesis of this compound

The most prevalent method for synthesizing this compound involves the reaction of L-cysteine's dimeric form, L-cystine, with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in a basic aqueous solution. The resulting N,N'-di-Boc-L-cystine is then reduced to yield two molecules of this compound. A more direct approach, starting with L-cysteine, is also common and involves similar reaction conditions. The protocol below is based on the synthesis from L-cystine, which is often preferred due to the higher stability of the starting material against oxidation.

Chemical Reaction Pathway

The synthesis proceeds via the nucleophilic attack of the amino groups of L-cystine on the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate. This is followed by acidification and extraction.

References

Introduction: The Cornerstone of Peptide Synthesis

An In-depth Technical Guide to the Mechanism of Boc Protection in Peptide Synthesis

For: Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. These molecular scaffolds temporarily mask reactive functional groups, guiding the precise assembly of amino acids into a predetermined sequence. Among these, the tert-butyloxycarbonyl (Boc) group has historically played a foundational role, particularly in the solid-phase peptide synthesis (SPPS) methodology developed by Bruce Merrifield.[1]

The Boc group is an acid-labile protecting group used to temporarily block the Nα-amino group of an amino acid.[2][3] This prevents the amine from engaging in unwanted side reactions during peptide bond formation.[2] Its stability under basic and nucleophilic conditions makes it an excellent orthogonal partner to various side-chain protecting groups, allowing for selective deprotection and chain elongation.[3][4] This guide provides a comprehensive exploration of the Boc protecting group, detailing its core mechanisms, application in SPPS, quantitative data on its use, and the critical experimental protocols for its successful implementation.

The Core Chemistry: Mechanism of Protection and Deprotection

The utility of the Boc group is defined by two critical, opposing reactions: its introduction onto the amino group (protection) and its subsequent removal (deprotection).

Boc Protection Mechanism

The most common method for introducing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), often referred to as Boc anhydride.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism.[6] The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[7] This is often facilitated by a base, which deprotonates the amine to increase its nucleophilicity.[8] The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate leaving group, which is unstable and decomposes into carbon dioxide and a tert-butoxide anion.[7]

Boc Deprotection Mechanism

The removal of the Boc group is a hallmark of this protection strategy, achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[2][9] The acid-catalyzed cleavage proceeds through a multi-step mechanism:

-

Protonation: The carbonyl oxygen of the Boc carbamate (B1207046) is protonated by the acid.[9][10]

-

C-O Bond Cleavage: This protonation destabilizes the carbamate, leading to the cleavage of the carbon-oxygen bond and the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[10][11]

-

Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas.[9][10]

-

Amine Salt Formation: The liberated free amine is then protonated by the excess acid to form the corresponding ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) salt).[9][10]

The formation of the highly reactive tert-butyl cation is a critical feature of this mechanism, as it can lead to side reactions, a topic explored in Section 5.0.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was the original "Merrifield" version of SPPS and employs a system of graduated acid lability.[1] The Nα-Boc group is removed with a moderate acid (TFA), while the more stable benzyl-based side-chain protecting groups and the resin linker require a very strong acid, such as liquid hydrogen fluoride (B91410) (HF), for final cleavage.[1][12]

The Boc-SPPS process is cyclical, involving the sequential repetition of three main steps for each amino acid added to the growing peptide chain anchored to a solid support:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of TFA in dichloromethane (B109758) (DCM).[13]

-

Neutralization: The resulting ammonium trifluoroacetate salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to generate the free, nucleophilic N-terminal amine.[13]

-

Coupling: The next Boc-protected amino acid is activated by a coupling reagent (e.g., DIC, HBTU) and added to the resin, forming a new peptide bond with the free amine.[14]

These steps are interspersed with extensive washing of the peptide-resin to remove excess reagents and byproducts, a key advantage of the solid-phase approach.[1]

Quantitative Data Summary

The efficiency of Boc protection and deprotection reactions is influenced by the choice of reagents, solvents, and reaction conditions.

Table 1: Typical Conditions for N-Boc Protection of Amines

This table summarizes various conditions reported for the N-Boc protection of primary amines using di-tert-butyl dicarbonate ((Boc)₂O).

| Substrate Type | Base | Solvent(s) | Temperature | Time | Typical Yield |

| Amino Acid | NaOH or NaHCO₃ | Dioxane / Water | Room Temp | 2-4 h | >90% |

| Amino Acid | Triethylamine (Et₃N) | Dioxane / Water | Room Temp | ~3 h | Excellent |

| Aliphatic/Aromatic Amine | Triethylamine (Et₃N) | THF or DCM | 0°C to Room Temp | 2-18 h | >95% |

| Structurally Diverse Amines | None (Catalyst-free) | Water / Acetone | Room Temp | 5-10 min | Excellent |

| General Amines | 4-DMAP (catalyst) | Acetonitrile | Room Temp | < 1 h | >90% |

Data compiled from references[5][6][7][12][15].

Table 2: Common Acidic Conditions for N-Boc Deprotection

This table outlines common reagent systems for the removal of the N-Boc group.

| Reagent | Concentration | Solvent | Typical Time | Temperature | Notes |

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp | Most common method; volatile and effective.[9][11] |

| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane or Ethyl Acetate (B1210297) | 1 - 4 hours | Room Temp | Provides the amine hydrochloride salt directly.[11] |

| p-Toluenesulfonic Acid (pTSA) | Stoichiometric | Choline Chloride:pTSA (DES) | 10 - 30 min | Room Temp | "Green" chemistry approach using a deep eutectic solvent.[16] |

| Thermolytic (No Acid) | N/A | Trifluoroethanol (TFE) | Varies | 150°C | Useful for acid-sensitive substrates or in flow chemistry.[7] |

Data compiled from references[7][9][11][16].

Side Reactions and Mitigation with Scavengers

The primary challenge during Boc deprotection is managing the reactive tert-butyl cation generated during cleavage.[17] This electrophile can alkylate nucleophilic amino acid side chains, leading to undesirable and often irreversible side products.[18] Residues particularly susceptible to tert-butylation include Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[18]

To prevent these side reactions, "scavengers" are added to the deprotection or cleavage cocktail.[18] These are nucleophilic compounds that are more reactive towards the tert-butyl cation than the peptide residues, effectively trapping it before it can cause damage.[18]

Table 3: Common Scavengers for Boc Deprotection and Their Targets

| Scavenger | Typical Conc. (v/v) | Primary Target(s) / Purpose |

| Triisopropylsilane (TIS) | 2.5 - 5% | General carbocation scavenger, particularly effective for Trp.[11][18] |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenges carbocations and protects Cysteine residues.[11][18] |

| Thioanisole | 5% | Protects Methionine from S-alkylation and scavenges carbocations.[11] |

| Anisole | 5% | Prevents alkylation of Trp.[8] |

| Water | 2.5 - 5% | Acts as a carbocation scavenger.[11] |

| p-Thiocresol | Varies | Used in combination with other scavengers to protect Met and Cys.[8] |

Data compiled from references[8][11][18]. The choice of scavenger or "scavenger cocktail" is critical and depends on the amino acid composition of the peptide being synthesized.[19]

Experimental Protocols

Precise and reproducible experimental procedures are critical for success. The following are generalized protocols for key steps in Boc chemistry.

Protocol 1: N-Boc Protection of an Amino Acid in Solution

This protocol describes a general procedure for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate.[5][7]

-

Materials:

-

Amino Acid (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)

-

Base (e.g., Triethylamine, 1.5 equiv; or NaOH)

-

Solvent (e.g., 1:1 Dioxane/Water or 2:1 H₂O/THF)

-

5% Citric Acid solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

Dissolve the amino acid (1.0 equiv) and base (1.5 equiv) in the chosen solvent system in a round-bottom flask. Stir until all solids are dissolved.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1-1.5 equiv) to the solution.

-

Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with water.

-

Extract the aqueous mixture with ethyl acetate twice to remove byproducts.

-

Acidify the aqueous layer to pH 3-4 with a cold 5% citric acid solution.

-

Immediately extract the product into ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude N-Boc protected amino acid. Purify by recrystallization or column chromatography if necessary.

-

Protocol 2: TFA-Mediated Boc Deprotection in Solution

This protocol describes a general procedure for the removal of an N-Boc group using TFA in dichloromethane.[9][10]

-

Materials:

-

N-Boc protected amine (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Scavenger (if required, e.g., TIS, 2.5-5%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve the N-Boc protected amine in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.

-

If required, add the appropriate scavenger to the solution.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). Caution: Perform in a well-ventilated fume hood. The reaction can be exothermic and evolves CO₂ gas; do not seal the vessel.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

To obtain the free amine, dissolve the residue in a suitable solvent and neutralize by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the product with an organic solvent (e.g., DCM or EtOAc), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

-

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group remains a fundamental and powerful tool in the arsenal (B13267) of the synthetic chemist. Its robust nature, coupled with a well-understood and reliable acid-labile deprotection mechanism, secured its role as a cornerstone of solid-phase peptide synthesis. While Fmoc chemistry has gained popularity for its milder deprotection conditions, a thorough understanding of Boc chemistry is essential for any professional in peptide research and drug development. The ability to troubleshoot potential side reactions through the rational use of scavengers and to adapt protocols to specific sequences underscores the versatility and continued relevance of the Boc strategy, particularly for the synthesis of complex or challenging peptides.

References

- 1. csbio.com [csbio.com]

- 2. Boc Deprotection - TFA [commonorganicchemistry.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. peptide.com [peptide.com]

- 6. jk-sci.com [jk-sci.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chempep.com [chempep.com]

- 14. rsc.org [rsc.org]

- 15. Amine Protection / Deprotection [fishersci.co.uk]

- 16. mdpi.com [mdpi.com]

- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Boc-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-L-cysteine (Boc-L-cysteine) is a pivotal derivative of the amino acid L-cysteine, widely employed in the fields of peptide synthesis, drug development, and bioconjugation. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the alpha-amino group of L-cysteine enhances its stability and solubility in organic solvents, making it an indispensable building block for the synthesis of complex peptides and other macromolecules. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of the functional roles of the L-cysteine residue in biological systems.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions. A summary of these properties is presented in the tables below.

General Properties

| Property | Value | Source(s) |

| Chemical Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-sulfanylpropanoic acid | [1] |

| Synonyms | Boc-L-Cys-OH, N-α-t.-Boc-L-cysteine | [2][3] |

| CAS Number | 20887-95-0 | [2][3] |

| Molecular Formula | C₈H₁₅NO₄S | [2][3] |

| Molecular Weight | 221.27 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

Physical and Chemical Data

| Property | Value | Source(s) |

| Melting Point | 65 - 76 °C | [2] |

| Optical Rotation | [α]D²⁰ = +9.5 to +11.5° (c=1 in EtOH) | [2] |

| Purity | ≥98% (by HPLC) | [2] |

| Storage Conditions | Store at 0 - 8 °C in a dry, well-ventilated place. | [2] |

Solubility

While precise quantitative solubility data is not extensively published, qualitative solubility information indicates that this compound is soluble in a range of organic solvents. The Boc protecting group increases its hydrophobicity compared to L-cysteine.

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble | [][5] |

| Ethanol | Soluble | [2] |

| Methanol | Soluble | [6] |

| Dimethylformamide (DMF) | Soluble | [6] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [6] |

| Chloroform | Soluble | [6] |

| Dichloromethane | Soluble | [6] |

| Ethyl Acetate | Soluble | [7] |

| Acetone | Soluble | [7] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below.

Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound from L-cysteine.

References

- 1. N-tert-butyloxycarbonylcysteine | C8H15NO4S | CID 152319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 20887-95-0 | FB47077 | Biosynth [biosynth.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. N-Boc-L-cysteine Methanethiosulfonate CAS#: 1043867-42-0 [m.chemicalbook.com]

- 7. N-Boc-S-Trityl-L-cysteine | 21947-98-8 [chemicalbook.com]

solubility and stability of Boc-L-cysteine

An In-depth Technical Guide to the Solubility and Stability of Boc-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of N-tert-butoxycarbonyl-L-cysteine (this compound), a crucial protected amino acid in peptide synthesis and drug development. Understanding its physicochemical properties is paramount for its effective use in these applications.

Introduction to this compound

This compound is a derivative of the amino acid L-cysteine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS) and other organic syntheses, as it prevents the amino group from participating in unwanted side reactions during peptide chain elongation. The Boc group is known to enhance the stability and solubility of the amino acid in organic solvents, making it a valuable reagent in medicinal chemistry and biotechnology[1].

The presence of the free thiol group in this compound allows for the formation of disulfide bonds, which are critical for the structure and function of many peptides and proteins[1]. However, this reactive thiol group also presents challenges in terms of stability, as it is susceptible to oxidation.

Solubility Profile

Table 1: Qualitative Solubility of L-cysteine and Inferred Solubility of this compound

| Solvent Class | L-cysteine Solubility | Inferred this compound Solubility | Rationale |

| Water | Highly soluble[2] | Moderately soluble | The hydrophobic Boc group may reduce aqueous solubility compared to L-cysteine. |

| Polar Protic Solvents (e.g., Methanol (B129727), Ethanol) | Good solubility[2] | High solubility | The Boc group enhances solubility in organic solvents. |

| Polar Aprotic Solvents (e.g., DMF, NMP, Acetonitrile) | Variable, with lower solubility in acetonitrile[3][4][5] | Good to high solubility | These are common solvents for peptide synthesis where Boc-amino acids are readily soluble. |

| Non-polar Solvents (e.g., Dichloromethane) | Limited solubility[2] | Moderate to good solubility | The Boc group increases solubility in less polar organic solvents. |

A study on L-cysteine solubility in various pure solvents at different temperatures determined the following order of increasing solubility: acetonitrile (B52724) < isobutanol < ethyl acetate (B1210297) ≈ sec-butanol < n-butanol < 1,4-dioxane (B91453) < isopropanol (B130326) < n-propanol < ethanol (B145695) < methanol < acetone (B3395972) < water[3][4][5]. It is expected that this compound will exhibit enhanced solubility in the organic solvents from this list.

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of oxidizing or reducing agents. The Boc group itself is stable under neutral and basic conditions but is readily cleaved under acidic conditions[].

Table 2: Stability of this compound under Various Conditions

| Condition | Stability of Boc Group | Stability of Thiol Group | Remarks |

| Acidic pH | Labile, removed by strong acids like TFA[] | Relatively stable | The primary degradation pathway is the deprotection of the amino group. |

| Neutral pH | Stable[] | Susceptible to oxidation to form cystine (disulfide)[7] | Oxidation is a significant concern, especially in the presence of air. |

| Basic pH | Stable[] | Highly susceptible to oxidation[7] | The rate of oxidation of the thiol group increases with pH. |

| Elevated Temperature | Generally stable at typical reaction temperatures | Increased rate of oxidation | For long-term storage, refrigeration (0-8 °C) is recommended[1]. |

| Oxidizing Agents | Stable | Readily oxidized | The thiol group can be oxidized to sulfenic, sulfinic, or sulfonic acids. |

| Reducing Agents | Stable | Stable | Reducing agents can be used to prevent oxidation of the thiol. |

Experimental Protocols

While specific, detailed protocols for this compound are not available in the reviewed literature, the following are general methodologies that can be adapted.

Determination of Solubility (Gravimetric Method)

This protocol is based on the method used for determining the solubility of L-cysteine[3][4][5].

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant.

-

Solvent Evaporation: Evaporate the solvent from the supernatant under vacuum or gentle heating.

-

Mass Determination: Accurately weigh the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in g/L or mol/L.

Assessment of Stability (HPLC-Based Method)

This protocol outlines a general approach to assess the degradation of this compound under various stress conditions.

-

Solution Preparation: Prepare solutions of this compound of a known concentration in different buffers (for pH stability) or solvents.

-

Stress Conditions: Subject the solutions to various conditions (e.g., different pH values, temperatures, exposure to an oxidizing agent like H₂O₂).

-

Time-Point Sampling: At regular intervals, withdraw an aliquot from each solution.

-

HPLC Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% TFA is a common starting point.

-

Column: A C18 column is typically used.

-

-

Data Analysis: Monitor the decrease in the peak area of the parent this compound and the appearance of degradation product peaks over time. The rate of degradation can then be calculated.

Visualizations

Workflow for this compound in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the typical workflow for incorporating a this compound residue into a peptide chain using SPPS.

References

- 1. chemimpex.com [chemimpex.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems | Semantic Scholar [semanticscholar.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Spectroscopic Data of Boc-L-cysteine

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butyloxycarbonyl-L-cysteine (Boc-L-cysteine), a critical derivative of the amino acid cysteine widely utilized in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its closely related derivatives. These tables are designed for easy comparison and reference.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Boc-S-Benzyl-L-cysteine | CDCl₃ | 1.32-1.38 (m, 6H), 1.82-2.05 (m, 4H), 2.67-3.15 (m, 4H), 4.01-4.26 (m, 4H), 4.52-4.57 (m, 1H), 8.27 (br, 1H)[1] |

| N-Boc-L-cysteine methyl ester | CDCl₃ | 1.38 (d, J = 7.2 Hz, 3H), 1.44 (s, 9H), 3.74 (s, 3H), 4.32 (m, 1H)[2] |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| N-Boc-L-Cysteine | DMSO-d₆ | 28.3, 49.1, 52.3, 79.9, 155.4, 172.09, 174.2[1][2] |

| N-Boc-L-alanine-OMe | CDCl₃ | 18.7, 28.3, 49.1, 52.3, 79.9, 155.4, 174.2[2] |

| N-Boc-L-serine-OMe | CDCl₃ | 28.3, 52.7, 55.7, 63.6, 80.4, 155.7, 171.2[2] |

Table 3: IR Spectroscopic Data

| Compound | Method | Key Peaks (cm⁻¹) |

| Boc-S-Benzyl-L-cysteine | KBr disc | Not specified |

| N-(tert-Butoxycarbonyl)-L-cysteine methyl ester | ATR-IR | Not specified |

| L-Cysteine | KBr phase | ~3068 and ~2920 (CH₂ asymmetric stretch), ~2677, ~1583, ~1559, ~1351, and ~1161 (NH₃ asymmetric stretch)[3] |

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | Key Fragmentation Information |

| Peptides with N-Boc-S-benzyl-D-cysteine | ESI, MALDI | The N-terminal Boc group can be lost as isobutylene (B52900) (56 Da) or tert-butanol (B103910) (74 Da).[4] The S-benzyl group can show a neutral loss of the benzyl (B1604629) group (C₇H₇, 91 Da) during collision-induced dissociation (CID).[4] |

| N-(tert-Butoxycarbonyl)-L-cysteine methyl ester | GC-MS | Data available but specific fragments not detailed in the provided search results. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard practices for obtaining the spectroscopic data presented.

2.1 NMR Spectroscopy

-

Sample Preparation: A solution of the analyte (e.g., this compound) is prepared by dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5] The concentration is typically around 1-10 mg/mL.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker spectrometer operating at a frequency of 200.13 MHz for ¹H and 50.23 MHz for ¹³C.[1]

-

Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Referencing: Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.

2.2 IR Spectroscopy

-

Sample Preparation (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (ATR-IR): A small amount of the sample is placed directly on the ATR crystal.

-

Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin Elmer FT-IR spectrum GX instrument.[1]

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: The peptide or amino acid derivative is dissolved in a solvent compatible with ESI, typically a mixture of acetonitrile (B52724) and water with a small amount of formic acid (e.g., 50% acetonitrile/water with 0.1% formic acid), to a concentration of 1-10 pmol/µL.[4]

-

Instrumentation: An electrospray ionization mass spectrometer, such as a Q-TOF, Orbitrap, or ion trap, capable of MS/MS analysis is used.[4]

-

MS Analysis Parameters:

-

MS1 Scan: A full MS scan is acquired to identify the precursor ion of the molecule.

-

MS/MS Analysis: The precursor ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. A stepped collision energy (e.g., 20-30% normalized collision energy) is often used to obtain optimal fragmentation.[4]

-

-

Data Analysis: The resulting MS/MS spectrum is analyzed to identify characteristic neutral losses and fragment ions (e.g., b- and y-ions for peptides) to confirm the structure of the molecule.[4]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Thiol Group in Boc-L-Cysteine: A Technical Guide for Researchers

Abstract

L-cysteine, a sulfur-containing amino acid, plays a pivotal role in biological systems and synthetic chemistry, primarily through the versatile reactivity of its thiol (sulfhydryl, -SH) group. When the amino group is protected by a tert-butyloxycarbonyl (Boc) group, the resulting Boc-L-cysteine becomes a crucial building block in solid-phase peptide synthesis (SPPS) and a valuable tool in drug development and bioconjugation. The thiol group's nucleophilicity, susceptibility to oxidation, and ability to form coordinating bonds are central to its function. This technical guide provides an in-depth exploration of the thiol group's function in this compound, offering quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows to support researchers, scientists, and drug development professionals.

Core Functions and Chemical Reactivity of the Thiol Group

The thiol group of cysteine is a highly reactive functional group, a characteristic that is retained in this compound. Its chemical behavior is dictated by several key properties:

-

Nucleophilicity: The sulfur atom of the thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (S⁻).[1][2][3][4][5] This high reactivity allows it to readily participate in nucleophilic substitution and addition reactions, making it a prime target for electrophiles.[1][4][5]

-

Acidity and pKa: The thiol group is ionizable, with a pKa value that is highly sensitive to the local microenvironment.[1][2] While the pKa of the free amino acid cysteine's thiol group is approximately 8.3-8.6, this can be significantly altered within a peptide or protein, or by the presence of the Boc protecting group.[2][6] Factors such as hydrogen bonding and proximity to charged residues can modulate the pKa.[1]

-

Redox Activity: The thiol group is redox-active and can undergo a variety of oxidation reactions.[1][7][8][9][10] This includes the formation of disulfide bonds (S-S) with other thiol-containing molecules, a fundamental interaction for stabilizing protein tertiary and quaternary structures.[9][10] It can also be oxidized to sulfenic (SOH), sulfinic (SO₂H), and sulfonic (SO₃H) acids.[1]

-

Metal Binding: The soft nature of the sulfur atom makes the thiol group an excellent ligand for soft metal ions, playing a role in the structure and function of metalloproteins.[1]

Quantitative Data on Thiol Group Reactivity

The reactivity of the thiol group can be quantified through its acid dissociation constant (pKa) and reaction kinetics. This data is crucial for predicting and controlling its behavior in chemical synthesis and biological systems.

Table 1: pKa Values of Cysteine Thiol Group under Various Conditions

| Compound/Condition | pKa of Thiol Group | Reference(s) |

| Free L-Cysteine | 8.3 - 8.6 | [2][6] |

| N-acetylcysteine | ~9.5 | |

| Cysteine in α-helix N-terminus | Lowered | [1] |

| Cysteine in specific enzyme active sites | As low as 3.5 |

Table 2: Representative Second-Order Rate Constants for Thiol Reactions

| Reaction | Electrophile/Oxidant | Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| Thiol-disulfide exchange | --- | Variable | [7] |

| Reaction with H₂O₂ | Hydrogen Peroxide | Up to 10⁸ (in specific enzymes) | [1] |

| Michael Addition | α,β-unsaturated carbonyls | Variable | [4] |

| Alkylation | Iodoacetamide | ~1 |

Role in Cellular Signaling: The Keap1-Nrf2 Pathway

The thiol group of cysteine residues in proteins acts as a sensor for oxidative and electrophilic stress, triggering cellular defense mechanisms. A prime example is the Keap1-Nrf2 signaling pathway, which regulates the expression of antioxidant and detoxification enzymes.[11][12][13][14][15] Under basal conditions, the Keap1 protein binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome.[11] Electrophiles and reactive oxygen species (ROS) modify reactive cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction.[11][12][13] This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of its target genes.

Experimental Protocols

This compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of Boc-based SPPS.[16] Due to the reactivity of the thiol group, it must be protected during peptide chain elongation to prevent side reactions. A variety of thiol protecting groups are available, each with specific deprotection conditions.[17]

The Acm group is a commonly used protecting group for the cysteine thiol, stable to the acidic conditions of Boc deprotection and final cleavage, allowing for selective deprotection later.

-

Dissolution: Dissolve this compound in a suitable solvent such as a mixture of water and a water-miscible organic solvent (e.g., THF or DMF).

-

Addition of Base: Add a weak base, such as sodium bicarbonate, to deprotonate the thiol group.

-

Addition of Alkylating Agent: Add N-(hydroxymethyl)acetamide and an acid catalyst (e.g., trifluoroacetic acid) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours to overnight.

-

Work-up and Purification: Quench the reaction, extract the product into an organic solvent, and purify by chromatography.

-

Dissolution: Dissolve the Acm-protected peptide in an aqueous buffer (e.g., 10% aqueous acetic acid).[18]

-

Addition of Mercury(II) Acetate (B1210297): Add one equivalent of mercury(II) acetate per Acm group and adjust the pH to 4.0.[18]

-

Incubation: Stir the mixture at room temperature for 1-2 hours.[18]

-

Thiolysis: Add a thiol-containing reagent, such as β-mercaptoethanol or dithiothreitol (B142953) (DTT), to remove the mercury.[18]

-

Purification: Purify the deprotected peptide by chromatography.

Bioconjugation via the Thiol Group

The nucleophilicity of the cysteine thiol makes it an ideal target for bioconjugation, allowing for the site-specific attachment of molecules such as fluorophores, drugs, or polymers.[19][20][][]

Maleimides are widely used reagents for thiol-specific bioconjugation.[20]

-

Peptide/Protein Preparation: Ensure the cysteine-containing peptide or protein is in a reduced state. If necessary, treat with a reducing agent like DTT or TCEP, followed by its removal.

-

Buffer Preparation: Prepare a reaction buffer, typically at a pH between 6.5 and 7.5, to favor the reaction of the thiol with the maleimide (B117702) while minimizing reaction with amines.

-

Maleimide Reagent Preparation: Dissolve the maleimide-functionalized molecule in a water-miscible organic solvent like DMF or DMSO.

-

Conjugation Reaction: Add the maleimide reagent to the peptide/protein solution. The molar ratio will depend on the specific reactants and desired degree of labeling.

-

Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours.

-

Quenching: Quench any unreacted maleimide by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol.

-

Purification: Purify the conjugate to remove excess reagents and unreacted starting materials using techniques like dialysis, size-exclusion chromatography, or HPLC.

Analytical Techniques for Thiol Group Characterization

Several analytical methods are employed to characterize the state of the thiol group in this compound and its derivatives.

Quantification of Free Thiols

Ellman's test is a common colorimetric method for quantifying free thiol groups.[23] It utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with a free thiol to produce a yellow-colored product with an absorbance maximum at 412 nm.

Mass Spectrometry

Mass spectrometry is a powerful tool for characterizing cysteine-containing peptides and their modifications.[24][25][26][27] It can be used to confirm the molecular weight of the peptide, identify post-translational modifications of the thiol group, and sequence the peptide through tandem mass spectrometry (MS/MS).[24][26] During MS/MS analysis, peptides containing this compound with S-protecting groups may show characteristic fragmentation patterns, such as the neutral loss of the protecting group.[24]

Conclusion

The thiol group of this compound is a versatile and highly reactive functional group that is central to its utility in research and development. Its predictable yet tunable reactivity makes it an invaluable tool for peptide synthesis, the study of protein structure and function, and the development of novel therapeutics and diagnostics. A thorough understanding of its chemical properties, supported by quantitative data and robust experimental protocols, is essential for its effective application. This guide provides a foundational resource for researchers seeking to harness the unique capabilities of the thiol group in this compound.

References

- 1. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Transduction of Redox Signaling by Electrophile-Protein Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Cys Sense: Thiol Redox Switches Mediate Life Cycles of Cellular Proteins [mdpi.com]

- 10. Frontiers | Cysteines as Redox Molecular Switches and Targets of Disease [frontiersin.org]

- 11. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of Cell Proliferation and Nrf2-Mediated Antioxidant Defense: Conservation of Keap1 Cysteines and Nrf2 Binding Site in the Context of the Evolution of KLHL Family - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Microwave-assisted Boc-solid phase peptide synthesis of cyclic cysteine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. peptide.com [peptide.com]

- 19. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]

- 23. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 24. benchchem.com [benchchem.com]

- 25. Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts [pbmc.ibmc.msk.ru]

- 26. Cysteine Modification Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 27. [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-L-cysteine: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

N-α-tert-Butoxycarbonyl-L-cysteine, commonly abbreviated as Boc-L-cysteine, is a pivotal derivative of the amino acid L-cysteine. Its strategic use of the acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amino function makes it an indispensable tool in the fields of peptide synthesis, drug discovery, and bioconjugation chemistry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on the technical details relevant to laboratory practice.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc protecting group attached to the nitrogen atom of the L-cysteine backbone. This modification prevents unwanted reactions at the amino terminus during chemical synthesis, particularly in the assembly of peptide chains. The free sulfhydryl group of the cysteine residue remains available for various chemical modifications, most notably the formation of disulfide bonds, which are crucial for the tertiary structure and biological activity of many peptides and proteins.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₅NO₄S | [2] |

| Molecular Weight | 221.28 g/mol | [3] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 65 - 76 °C | [2] |

| Optical Rotation | [α]D20 = +9.5 to +11.5° (c=1 in EtOH) | [2] |

| CAS Number | 20887-95-0 | [2] |

| Solubility | Soluble in many polar organic solvents like ethanol (B145695) and methanol. Limited solubility in non-polar solvents. | [4] |

| pKa (of L-cysteine) | pKa₁ (α-carboxyl) = 1.71-1.96, pKa₂ (α-ammonium) = 8.18-10.78, pKa₃ (thiol) = 8.33 | [5] |

| Storage Conditions | Store at 0 - 8 °C | [2] |

Synthesis and Experimental Protocols

Synthesis of this compound from L-cystine

A common method for the synthesis of this compound involves the protection of L-cystine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) followed by the reduction of the disulfide bond.

Experimental Protocol:

-

Dissolution and Basification: Dissolve L-cystine in a mixture of water and tetrahydrofuran (B95107) (9:1). Adjust the pH to 10 by the dropwise addition of 6 M NaOH solution.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) dropwise. Continue stirring the reaction mixture for 24 hours at room temperature.

-

Acidification and Extraction: Acidify the reaction mixture to pH 2 by the dropwise addition of 2 N HCl with stirring. Extract the product with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with pH 2 water followed by brine. Dry the organic phase over anhydrous sodium sulfate.

-

Isolation: Filter the solution and concentrate it under reduced pressure to obtain N,N'-di-Boc-L-cystine.

-

Reduction: Dissolve the N,N'-di-Boc-L-cystine in a suitable solvent and reduce the disulfide bond using a reducing agent like dithiothreitol (B142953) (DTT) or tributylphosphine (B147548) to yield this compound.[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of Boc-chemistry-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the N-terminus, which can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).

General Boc-SPPS Cycle for Incorporating this compound

-

Resin Swelling: The solid support resin is swollen in a suitable solvent like dichloromethane (B109758) (DCM).

-

Boc Deprotection: The Boc protecting group of the resin-bound amino acid is removed by treatment with a solution of 50% TFA in DCM.[6] This exposes a free amino group for the next coupling step.

-

Washing: The resin is thoroughly washed with DCM and isopropanol (B130326) (IPA) to remove excess TFA and byproducts.

-

Neutralization: The protonated amino group is neutralized with a base, typically 10% N,N-diisopropylethylamine (DIEA) in DCM, to generate the free amine necessary for coupling.[7]

-

Coupling: The incoming this compound is activated using a coupling reagent (e.g., HBTU/HOBt) and added to the resin. The reaction is allowed to proceed for 1-2 hours to form a new peptide bond.[7]

-

Washing: The resin is washed to remove unreacted amino acid and coupling reagents.

-

Repeat Cycle: The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Common Reactions and Signaling Pathways

The thiol group of cysteine is highly reactive and participates in several crucial biochemical reactions. In synthetic chemistry, the controlled formation of disulfide bonds is a primary application of this compound.

Disulfide Bond Formation

The oxidation of the thiol groups of two cysteine residues leads to the formation of a cystine residue, creating a disulfide bridge. This is a key post-translational modification that stabilizes the three-dimensional structure of many peptides and proteins. In the context of peptide synthesis, after the peptide chain is assembled and cleaved from the resin, the thiol-protecting groups (if any) are removed, and the peptide is subjected to oxidative conditions to facilitate disulfide bond formation.

Analytical Characterization

The purity and identity of this compound and peptides incorporating it are typically confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The ¹H NMR spectrum of this compound would show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), as well as protons of the cysteine backbone.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups. Characteristic absorptions would be observed for the N-H, C=O (of the carbamate (B1207046) and carboxylic acid), and S-H stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In tandem MS (MS/MS) of peptides containing a Boc group, a characteristic neutral loss of isobutylene (B52900) (56 Da) or tert-butanol (B103910) (74 Da) is often observed.[9]

Conclusion

This compound is a fundamentally important building block in modern chemical biology and medicinal chemistry. Its well-defined chemical properties and the robust protocols for its synthesis and application in SPPS have enabled the creation of a vast array of complex peptides for research and therapeutic development. A thorough understanding of its characteristics and the experimental methodologies for its use is crucial for any scientist working in these areas.

References

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. biosynth.com [biosynth.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. peptideweb.com [peptideweb.com]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc-S-Benzyl-L-cysteine(5068-28-0) 1H NMR [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

The Guardian of the Amine: A Technical History of the Boc Protecting Group

In the landscape of organic synthesis, particularly in the intricate art of peptide and pharmaceutical development, the strategic masking and unmasking of reactive functional groups is paramount. Among the chemical sentinels employed for this purpose, the tert-butoxycarbonyl (Boc) group stands as a titan, a cornerstone of synthetic strategy for over half a century. Its introduction in 1957 revolutionized the field of peptide synthesis, paving the way for the construction of complex biomolecules that have profoundly impacted medicine and biology. This technical guide delves into the discovery, history, and core principles of the Boc protecting group, providing detailed experimental protocols and quantitative data for the modern researcher.

The Genesis of a New Protective Strategy

Prior to the mid-20th century, the synthesis of peptides was a formidable challenge, often hampered by harsh deprotection conditions that could compromise the integrity of the growing peptide chain. The breakthrough came in 1957, with two independent publications in the Journal of the American Chemical Society describing the use of the tert-butoxycarbonyl group for the protection of amines. Frederick C. McKay and N. F. Albertson, along with George W. Anderson and Anne C. McGregor, introduced a protecting group that was stable to a variety of reaction conditions but could be readily cleaved under mild acidic conditions.[1][2] This acid lability, in contrast to the then-prevalent carbobenzoxy (Cbz) group which required hydrogenolysis for removal, offered a new level of selectivity and orthogonality in synthesis.

The true impact of the Boc group was realized with the advent of Solid-Phase Peptide Synthesis (SPPS), a paradigm-shifting methodology developed by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984.[3] Merrifield's approach, which involves assembling a peptide chain on a solid resin support, was perfectly complemented by the Boc group's unique properties. The ability to deprotect the N-terminal amino acid with acid without cleaving the peptide from the resin or removing acid-stable side-chain protecting groups (the Boc/Bzl strategy) was a critical enabling factor in the automation and widespread adoption of SPPS.[3][4]

Core Chemistry: Protection and Deprotection

The utility of the Boc group lies in the delicate balance of its stability and lability. It is introduced as a carbamate, rendering the protected amine nucleophilically inert. The deprotection mechanism, conversely, relies on the formation of a stable tert-butyl cation.

Boc Protection of Amines

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc anhydride, (Boc)₂O). The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of the N-Boc protected amine.

Boc Deprotection (Acidolysis)

The cleavage of the Boc group is typically achieved with a moderately strong acid, such as trifluoroacetic acid (TFA). The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for the protection and deprotection of amines using the Boc group, based on both historical and contemporary protocols.

Table 1: Boc Protection of Amines

| Substrate Type | Reagents and Conditions | Time | Temp (°C) | Yield (%) |

| Primary Aliphatic Amine | (Boc)₂O (1.1 eq), TEA (1.2 eq), DCM | 2 h | RT | >95 |

| Secondary Aliphatic Amine | (Boc)₂O (1.5 eq), DIPEA (1.5 eq), DCM | 12 h | RT | 90 |

| Aniline | (Boc)₂O (1.1 eq), DMAP (0.1 eq), CH₃CN | 4 h | RT | 95 |

| Amino Acid | (Boc)₂O (1.1 eq), NaOH (1.1 eq), Dioxane/H₂O | 4-6 h | RT | 85-95 |

Table 2: Boc Deprotection of Amines

| Substrate Type | Reagents and Conditions | Time | Temp (°C) | Yield (%) |

| N-Boc Primary Amine | 20% TFA in DCM | 30 min | RT | >95 |

| N-Boc Secondary Amine | 4M HCl in Dioxane | 1-2 h | RT | >95 |

| N-Boc Aniline | 50% TFA in DCM | 1 h | RT | 92 |

| N-Boc Amino Acid (SPPS) | Neat TFA | 1 h | RT | >95 |

Detailed Experimental Protocols

The following are representative experimental protocols for the introduction and removal of the Boc protecting group.

Protocol 1: Boc Protection of an Amino Acid (Solution Phase)

This protocol is adapted from the foundational principles of early preparations.

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Sodium hydroxide (B78521) (NaOH) (1.1 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of dioxane and water.

-

Add a solution of sodium hydroxide to deprotonate the amino group, rendering it nucleophilic.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of 2-3 with a suitable acid (e.g., 1M HCl), causing the Boc-protected amino acid to precipitate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected amino acid.

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key deprotection step in a typical Boc-SPPS cycle.

Materials:

-

Peptide-resin with an N-terminal Boc-protected amino acid

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

Procedure:

-

Swell the peptide-resin in DCM within a reaction vessel.

-

Drain the DCM and add a solution of 50% TFA in DCM to the resin.

-

Allow the reaction to proceed for 20-30 minutes at room temperature with agitation.

-

Drain the TFA/DCM solution and wash the resin thoroughly with DCM to remove residual acid.

-

Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 10% solution of DIEA in DCM.

-

Wash the resin again with DCM to remove excess base. The deprotected N-terminus of the peptide-resin is now ready for the coupling of the next Boc-protected amino acid.

Conclusion: An Enduring Legacy

While newer protecting groups and synthetic strategies, such as Fmoc chemistry, have become prevalent, the Boc protecting group remains an indispensable tool in the arsenal (B13267) of the synthetic chemist. Its robustness, well-characterized reactivity, and historical significance underscore its enduring legacy. The principles established with the development and application of the Boc group laid the foundation for the routine synthesis of complex peptides and continue to inform the design of novel protecting group strategies in modern organic chemistry. The journey of the Boc group from a novel concept to a workhorse of chemical synthesis is a testament to the power of innovative chemical design in advancing the frontiers of science.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. lib3.dss.go.th [lib3.dss.go.th]

Methodological & Application

Application Notes and Protocols for Boc-L-Cysteine Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry remains a robust and valuable technique for the preparation of synthetic peptides, particularly for complex or lengthy sequences. The incorporation of L-cysteine residues, with their reactive sulfhydryl group, requires a carefully planned strategy to prevent unwanted side reactions such as oxidation and alkylation. This document provides a detailed protocol for the incorporation of Boc-L-cysteine, specifically using the common side-chain protecting group 4-methylbenzyl (4-MeBzl), into a peptide sequence via manual Boc-SPPS.

The Boc/Bzl strategy relies on the differential acid lability of the temporary Nα-Boc group and the more permanent benzyl-based side-chain protecting groups. The Nα-Boc group is removed at each cycle with a moderately strong acid, typically trifluoroacetic acid (TFA), while the Cys(4-MeBzl) protecting group is stable to these conditions but is cleaved during the final, harsh acidolytic step with anhydrous hydrogen fluoride (B91410) (HF).

Key Reagents and Materials

| Reagent/Material | Grade | Purpose |

| Resins | ||

| Merrifield Resin | 1% DVB, 100-200 mesh | For synthesis of peptide acids |

| MBHA Resin | 1% DVB, 100-200 mesh | For synthesis of peptide amides |

| Amino Acids | ||

| Boc-L-Cys(4-MeBzl)-OH | Peptide Synthesis Grade | Cysteine building block |

| Other Boc-Amino Acids | Peptide Synthesis Grade | Other residues in the sequence |

| Solvents | ||

| Dichloromethane (DCM) | Peptide Synthesis Grade | Resin swelling, washing, solvent for TFA |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Resin swelling, washing, coupling solvent |

| Isopropanol (IPA) | Reagent Grade | Washing |

| Methanol (MeOH) | Reagent Grade | Washing |

| Diethyl ether (Et₂O) | Anhydrous, Reagent Grade | Peptide precipitation |

| Deprotection & Neutralization | ||

| Trifluoroacetic acid (TFA) | Peptide Synthesis Grade | Nα-Boc removal |

| Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Neutralization of the TFA salt |

| Coupling Reagents | ||

| N,N'-Dicyclohexylcarbodiimide (DCC) | Reagent Grade | Carbodiimide (B86325) coupling agent |

| N,N'-Diisopropylcarbodiimide (DIC) | Reagent Grade | Alternative carbodiimide coupling agent |

| HBTU/HOBt | Peptide Synthesis Grade | Uronium salt coupling agent/additive |

| Cleavage Reagents | ||

| Anhydrous Hydrogen Fluoride (HF) | High Purity | Final cleavage and deprotection |

| Anisole | Reagent Grade | Scavenger |

| p-Cresol (B1678582) | Reagent Grade | Scavenger |

| p-Thiocresol | Reagent Grade | Scavenger for Cys-containing peptides |

| Dimethyl Sulfide (DMS) | Reagent Grade | Scavenger |

| Monitoring | ||

| Ninhydrin (B49086) Test Kit | Monitoring of free primary amines |

Experimental Protocols

I. Resin Preparation and First Amino Acid Coupling

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in DCM for 1-2 hours, followed by several washes with DMF.

-

First Amino Acid Loading (for Merrifield Resin): The first Boc-amino acid is typically loaded onto Merrifield resin as its cesium salt to prevent racemization.

-

First Amino Acid Coupling (for MBHA Resin): Couple the first Boc-amino acid using a standard coupling protocol (e.g., DCC/HOBt or HBTU/HOBt).

II. Boc-SPPS Cycle for Peptide Chain Elongation

The following cycle is repeated for each amino acid to be incorporated, including Boc-L-Cys(4-MeBzl)-OH.

Table 1: Standard Boc-SPPS Cycle Protocol

| Step | Reagent/Solvent | Procedure | Time (min) | No. of Reps |

| 1. Washing | DCM | Wash the resin to prepare for deprotection. | 1 | 3 |

| 2. Deprotection | 50% TFA in DCM | Add the deprotection solution and agitate. | 2 | 1 |

| 50% TFA in DCM | Drain and add fresh deprotection solution. Agitate. | 20-30 | 1 | |

| 3. Washing | DCM | Remove residual TFA. | 1 | 3 |

| IPA | Shrink the resin and remove TFA. | 1 | 2 | |

| DCM | Re-swell the resin for neutralization. | 1 | 3 | |

| 4. Neutralization | 10% DIEA in DCM | Add neutralization solution and agitate. | 2 | 2 |

| 5. Washing | DCM | Remove excess base. | 1 | 3 |

| DMF | Prepare for coupling. | 1 | 3 | |

| 6. Coupling | See Coupling Protocols Below | Add activated Boc-amino acid solution. Agitate. | 60-120 | 1-2* |

| 7. Washing | DMF | Remove excess coupling reagents and by-products. | 1 | 3 |

| DCM | Prepare for the next cycle. | 1 | 3 |

* A second coupling (double coupling) may be necessary for difficult sequences or if the monitoring test indicates incomplete reaction.

III. Coupling Protocols for Boc-L-Cys(4-MeBzl)-OH

The choice of coupling reagent can impact efficiency and the potential for side reactions, particularly racemization of the cysteine residue.

Protocol A: DCC/HOBt Mediated Coupling

-

In a separate vessel, dissolve Boc-L-Cys(4-MeBzl)-OH (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add the solution to the resin-containing reaction vessel.

-

Add DCC (3 equivalents) dissolved in DCM.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

Protocol B: HBTU Mediated Coupling

-

In a separate vessel, pre-activate Boc-L-Cys(4-MeBzl)-OH (3 equivalents) with HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected and neutralized resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

Table 2: Comparison of Coupling Reagents for Cysteine Incorporation

| Coupling Reagent | Activation Method | Typical Coupling Time | Relative Efficiency | Racemization Risk |

| DCC/HOBt | In situ | 1-4 hours | Good | Low to Moderate |

| HBTU/HOBt/DIEA | Pre-activation | 30-60 minutes | Very Good | Low |

| HATU/DIEA | Pre-activation | 15-45 minutes | Excellent | Very Low |

| DEPBT | In situ | 1-2 hours | Excellent | Very Low |

IV. Monitoring the Coupling Reaction

It is crucial to monitor the completion of each coupling step to avoid the formation of deletion peptides. The Kaiser test (ninhydrin test) is a common qualitative method.

-

Procedure:

-

Withdraw a small sample of resin beads (approx. 5-10 mg).

-

Wash the beads thoroughly with DMF and then ethanol.

-

Add 2-3 drops each of the three ninhydrin test solutions.

-

Heat the sample at 110°C for 5 minutes.

-

-

Interpretation:

-

Intense Blue Beads/Solution: Incomplete coupling (free primary amines present). A recoupling step is required.

-

Yellow/Colorless Beads and Solution: Complete coupling.

-

V. Final Cleavage and Deprotection (HF Cleavage)

Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

-

Preparation:

-

The final Nα-Boc group is removed from the peptide-resin.

-

The peptide-resin is thoroughly dried under vacuum.

-

-

Scavenger Cocktail: For peptides containing Cys(4-MeBzl), a scavenger cocktail is essential to trap the benzyl (B1604629) and methylbenzyl carbocations generated during cleavage, which can otherwise cause S-alkylation. A recommended mixture is a combination of p-cresol and p-thiocresol.

-

HF Cleavage Procedure:

-

Place the dried peptide-resin and a Teflon-coated stir bar in the HF reaction vessel.

-

Add the scavenger cocktail. For peptides containing Cys(4-MeBzl), a common ratio is 1 part p-cresol to 1 part p-thiocresol to 18 parts HF (v/v) per gram of resin.[1]

-

Cool the reaction vessel to -78°C (dry ice/acetone bath).

-

Distill the required volume of anhydrous HF into the reaction vessel.

-

Allow the reaction to proceed at 0°C for 60-90 minutes with stirring.

-

After the reaction is complete, the HF is removed by a stream of nitrogen or under vacuum.

-

Table 3: HF Cleavage Scavenger Cocktails

| Sensitive Residue(s) | Recommended Scavenger Cocktail (per gram of resin) | Purpose of Scavengers |

| Cys(4-MeBzl), Trp, Met | 1 mL p-cresol, 1 mL p-thiocresol, 1 mL DMS | p-cresol and p-thiocresol scavenge benzyl and methylbenzyl carbocations. DMS reduces methionine sulfoxide. |

| Trp, Met, Tyr | 1 mL anisole, 1 mL DMS | Anisole scavenges carbocations to prevent alkylation of Trp and Tyr. DMS protects Met. |

| General Purpose | 1 mL anisole | Scavenges carbocations. |

VI. Post-Cleavage Workup

-

Peptide Precipitation: Once the HF is removed, the crude peptide is precipitated by the addition of cold diethyl ether.

-